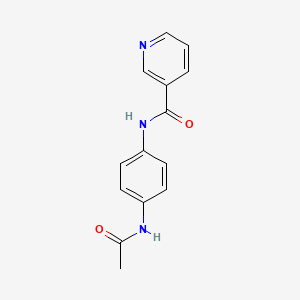

N-(4-acetamidophenyl)pyridine-3-carboxamide

説明

N-(4-acetamidophenyl)pyridine-3-carboxamide is a carboxamide derivative featuring a pyridine ring linked to a 4-acetamidophenyl group via an amide bond. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. For instance, similar pyridine-3-carboxamides are recognized as fungicidal agents (e.g., fluxapyroxad, bixafen) , while others, such as niaprazine metabolites, exhibit sedative properties . The acetamido group at the para position of the phenyl ring may enhance metabolic stability compared to halogenated or alkylated derivatives, though this requires experimental validation.

特性

IUPAC Name |

N-(4-acetamidophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10(18)16-12-4-6-13(7-5-12)17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLLHHZLXPHQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)pyridine-3-carboxamide typically involves the reaction of 4-acetamidophenylamine with pyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

N-(4-acetamidophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

N-(4-acetamidophenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-acetamidophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Key Comparisons of Carboxamide Derivatives

*LogP values estimated using fragment-based methods (e.g., Moriguchi method).

Substituent Effects on Activity

- Halogenated Derivatives (e.g., 4-Fluorophenyl) : Fluorine substitution, as seen in N-(4-fluorophenyl)piperazine derivatives, enhances metabolic stability and electron-withdrawing effects, favoring receptor binding in neurological applications .

生物活性

N-(4-acetamidophenyl)pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an acetamidophenyl group and a carboxamide functional group. This structure is crucial for its biological activity as it allows for interaction with various biological targets.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. Notably, it has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates potential against various microbial strains, suggesting its role as an antimicrobial agent.

- Anticancer Properties : Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms that do not involve traditional pathways like tubulin polymerization or Src inhibition. For example, analogs of this compound have shown IC50 values in the low micromolar range against leukemia cell lines, indicating potent cytotoxicity .

- Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various research studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MV4-11 (leukemia) | 0.94 | Inhibition of cell proliferation |

| Derivative 4e | MCF7 (breast) | 0.25 | Induction of apoptosis |

| Derivative 4e | HCT116 (colon) | 10.76 | Cytotoxicity through alternative pathways |

Case Studies

- Leukemia Cell Lines : A study investigating various derivatives found that certain analogs exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.94 µM to 4.23 µM, indicating their potential as effective anticancer agents .

- Solid Tumor Cell Lines : In another study, the compound's derivatives were tested against solid tumor cell lines, revealing varying degrees of effectiveness, particularly against MCF7 and HCT116 cells . The results suggested that modifications to the chemical structure could enhance potency.

Q & A

Q. What are the established synthetic routes for N-(4-acetamidophenyl)pyridine-3-carboxamide, and what key reaction conditions optimize yield?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling pyridine-3-carboxylic acid derivatives with 4-acetamidoaniline. For example, Scheme 1 in outlines a library synthesis method using mass-directed preparative LC for purification. Key steps include:

- Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).

- Solvent selection (e.g., DMF or DCM) and temperature control (room temperature to 80°C) to minimize side reactions.

- Chromatographic purification to isolate the carboxamide product. Yield optimization requires stoichiometric balance of reagents and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Structural elucidation relies on:

- NMR : and NMR to confirm the pyridine ring, acetamido group, and carboxamide linkage (e.g., aromatic protons at δ 7.5–8.5 ppm, acetamido CH at δ 2.1 ppm) .

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H] at m/z 295.34) and purity .

- FT-IR : Peaks at ~1650 cm (C=O stretch of amide) and ~3300 cm (N-H stretch) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

Use software suites like SHELXL ( ) for small-molecule refinement and SIR97 ( ) for direct-methods structure solution. For example:

Q. What structure-activity relationship (SAR) insights exist for pyridine-3-carboxamide derivatives in biological targets?

Computational and experimental SAR studies highlight:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) on the pyridine ring enhance enzyme inhibition (e.g., SARS-CoV-2 spike glycoprotein binding in ).

- Amide linkage : The 4-acetamidophenyl group improves solubility and target affinity compared to halogenated analogs (e.g., chlorobenzyl derivatives in ) .

- Bioisosteric replacements : Thienopyrimidine cores () or thiazolidinone moieties () can mimic pyridine interactions in kinase inhibition .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used:

- Docking : Align the pyridine ring in hydrophobic pockets (e.g., ATP-binding sites) and the acetamido group for hydrogen bonding (e.g., with Asp/Lys residues) .

- Free energy calculations : MM-GBSA or MM-PBSA to rank binding affinities against similar compounds (e.g., ’s comparison with standard drugs) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of pyridine-3-carboxamide analogs?

- Assay variability : Compare IC values under standardized conditions (e.g., cell-free vs. cellular assays). For example, notes fluopyram’s fungicidal activity depends on mitochondrial Complex II inhibition .

- Structural polymorphism : Use X-ray crystallography () to identify conformational isomers affecting activity. For instance, torsional angles in the thiazolidinone ring (e.g., C-S-C angles ~99.2°) may alter binding .

- Meta-analysis : Cross-reference PubChem bioactivity data () with peer-reviewed studies to filter false positives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。